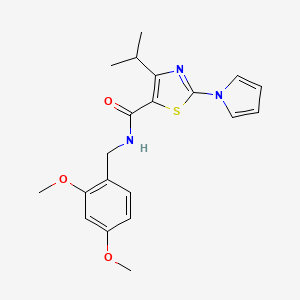

![molecular formula C18H17N3O6S2 B2932216 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898414-28-3](/img/structure/B2932216.png)

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide” is a complex organic compound that contains several functional groups and structural components, including a benzo[d]thiazole ring, a methoxy group, a nitro group, and a tosylpropanamide group .

Molecular Structure Analysis

The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The methoxy group, nitro group, and tosylpropanamide group are attached to this ring, which could significantly affect the compound’s reactivity and properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Characterization

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound related to a class of thiazole derivatives, synthesized for various scientific purposes including antimicrobial activities. The synthesis involves condensation reactions with specific precursors, followed by characterization using UV-visible, NMR, and mass spectrometry techniques. These compounds have shown moderate activity against bacteria and fungi in studies, highlighting their potential in antimicrobial research (H. M. Vinusha et al., 2015).

Photodynamic Therapy Applications

Another avenue of research explores the use of related compounds in photodynamic therapy (PDT), a treatment modality for cancer. Studies on zinc phthalocyanine derivatives, which share a similar structural motif, demonstrate their potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such properties are crucial for effective PDT in cancer treatment (M. Pişkin et al., 2020).

PET Studies and Inhibitor Research

The compound has also been investigated in the context of positron emission tomography (PET) studies. Derivatives like N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea have been radiolabeled for cerebral PET studies, aiming to study glycogen synthase kinase-3beta in the brain. However, the poor brain penetration of these compounds has limited their use in this area, suggesting the need for further modification to enhance their utility in biomedical imaging (N. Vasdev et al., 2005).

Cyclization Reactions and Heterocyclic Chemistry

Research into the thermal cyclization of electron-rich N-arylthiobenzamides to benzothiazoles, including compounds similar to this compound, provides insights into novel synthetic routes for creating heterocyclic compounds. Such reactions are valuable for developing new materials and pharmaceuticals with enhanced properties (Oscene V. Barrett et al., 2012).

Antibacterial Activity and Synthetic Applications

The compound and its derivatives have been studied for their antibacterial activity, particularly against Pseudomonas aeruginosa. These studies involve synthesizing methoxy substituted benzothiazole derivatives and evaluating their antimicrobial efficacy, which could lead to the development of new antibiotics (Akhilesh Gupta, 2018).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

Given its potential anti-tubercular activity, it can be inferred that it affects the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme .

Result of Action

Given its potential anti-tubercular activity, it can be inferred that it leads to the death of mycobacterium tuberculosis by disrupting its cell wall biosynthesis .

Eigenschaften

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S2/c1-11-3-5-13(6-4-11)29(25,26)8-7-16(22)19-18-20-17-14(27-2)9-12(21(23)24)10-15(17)28-18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYLBFZJRWPQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)

![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)

![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)

![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2932143.png)

![9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)

![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride](/img/structure/B2932152.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2932153.png)